molecular formula C21H35N3O3 B6112214 N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide

N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide

Cat. No. B6112214
M. Wt: 377.5 g/mol
InChI Key: UERICGLECOTTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide, also known as CPP-115, is a novel compound that has gained attention in the scientific community due to its potential applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity.

Scientific Research Applications

N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide has been the subject of extensive research due to its potential applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide can increase the levels of GABA in the brain, which can help reduce neuronal excitability and prevent seizures. Additionally, N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction and alleviate symptoms of anxiety in preclinical studies.

Mechanism of Action

N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide increases the levels of GABA in the brain, which can help reduce neuronal excitability and prevent seizures. Additionally, N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide has been shown to increase the levels of GABA in the amygdala, a region of the brain that is involved in the regulation of anxiety.
Biochemical and Physiological Effects
Studies have shown that N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide can increase the levels of GABA in the brain, which can help reduce neuronal excitability and prevent seizures. Additionally, N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction and alleviate symptoms of anxiety in preclinical studies. However, it is important to note that the long-term effects of N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide on the brain and body are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide is its potency as a GABA aminotransferase inhibitor, which makes it an attractive candidate for the treatment of various neurological disorders. Additionally, N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide is its potential for off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for research on N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide. One area of interest is the development of more selective GABA aminotransferase inhibitors that can target specific isoforms of the enzyme. Additionally, further research is needed to fully understand the long-term effects of N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide on the brain and body. Finally, studies are needed to determine the optimal dosage and administration schedule for N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide in the treatment of various neurological disorders.
Conclusion
In conclusion, N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in the treatment of various neurological disorders. N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which can help reduce neuronal excitability and prevent seizures. Additionally, N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction and alleviate symptoms of anxiety in preclinical studies. While there are still limitations and uncertainties regarding the long-term effects of N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide, it remains a promising candidate for further research and development.

Synthesis Methods

N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the condensation of cyclooctanone with piperidine-3-carboxylic acid, followed by the addition of pyrrolidine-2-one and N-(3-chloropropyl) piperidine. The resulting product is then subjected to a series of purification steps to obtain N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide in its pure form.

properties

IUPAC Name

N-cyclooctyl-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O3/c25-19-10-6-13-23(19)14-7-15-24-16-17(11-12-20(24)26)21(27)22-18-8-4-2-1-3-5-9-18/h17-18H,1-16H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERICGLECOTTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCC(=O)N(C2)CCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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